Cas no 1273666-67-3 (7-FLUORO-5-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE)

7-Fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one is a fluorinated benzopyran derivative with potential applications in pharmaceutical and chemical research. Its structure incorporates a fluorine substituent at the 7-position and a methyl group at the 5-position, which may enhance its reactivity and selectivity in synthetic pathways. The dihydrobenzopyran-4-one scaffold is of interest due to its presence in bioactive molecules, making this compound a valuable intermediate for the development of pharmacologically active agents. Its well-defined molecular architecture offers opportunities for further functionalization, enabling tailored modifications for specific research or industrial applications. The compound's purity and stability ensure consistent performance in synthetic workflows.
7-FLUORO-5-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE structure
1273666-67-3 structure
Product name:7-FLUORO-5-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
CAS No:1273666-67-3
MF:C10H9FO2
MW:180.175666570663
CID:5711127
PubChem ID:55297612

7-FLUORO-5-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE Chemical and Physical Properties

Names and Identifiers

    • 1273666-67-3
    • AKOS006373300
    • 7-FLUORO-5-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
    • Inchi: 1S/C10H9FO2/c1-6-4-7(11)5-9-10(6)8(12)2-3-13-9/h4-5H,2-3H2,1H3
    • InChI Key: ANSARKUZNVLFML-UHFFFAOYSA-N
    • SMILES: FC1C=C(C)C2C(CCOC=2C=1)=O

Computed Properties

  • Exact Mass: 180.05865769g/mol
  • Monoisotopic Mass: 180.05865769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 1.8

7-FLUORO-5-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1844385-1g
7-Fluoro-5-methyl-3,4-dihydro-2h-1-benzopyran-4-one
1273666-67-3 98%
1g
¥7565.00 2024-08-09

Additional information on 7-FLUORO-5-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE

Exploring the Potential of 7-Fluoro-5-Methyl-3,4-Dihydro-2H-1-Benzopyran-4-One: A Comprehensive Overview

The compound with CAS No. 1273666-67-3, commonly referred to as 7-fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one, has garnered significant attention in the scientific community due to its unique structural properties and potential applications in various fields. This benzopyran derivative is characterized by a fused bicyclic system, which includes a benzene ring and a pyran ring, with specific substituents that confer it distinct chemical and biological properties.

Recent studies have highlighted the importance of benzopyran derivatives in drug discovery, particularly in the development of anti-inflammatory, antioxidant, and anticancer agents. The presence of a fluorine atom at the 7-position and a methyl group at the 5-position in this compound introduces steric and electronic effects that can significantly influence its interactions with biological targets. For instance, fluorine substitution is known to enhance lipophilicity and improve drug absorption profiles, making it a valuable modification in medicinal chemistry.

One of the most promising applications of 7-fluoro-5-methyl-substituted benzopyrans lies in their potential as kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Researchers have demonstrated that certain benzopyran derivatives can effectively inhibit key kinases such as Src and JAK, opening new avenues for therapeutic intervention.

In addition to its enzymatic activity, this compound exhibits notable antioxidant properties. The pyran ring system is known to contribute to radical scavenging activity, which is essential for combating oxidative stress—a condition linked to various chronic diseases. Recent experiments have shown that 3,4-dihydro-substituted benzopyrans can neutralize free radicals more efficiently than their fully saturated counterparts, underscoring their potential in antioxidant therapies.

The synthesis of 7-fluoro-substituted benzopyrans has also been a focal point of recent research efforts. Traditional methods often involve multi-step reactions with low yields; however, advancements in catalytic asymmetric synthesis have enabled more efficient pathways. For example, the use of palladium-catalyzed cross-coupling reactions has facilitated the construction of the benzopyran framework with high precision and selectivity.

Beyond its pharmacological applications, this compound has shown promise in materials science. The rigid bicyclic structure of benzopyran derivatives makes them suitable candidates for use in organic electronics. Researchers are exploring their potential as components in organic light-emitting diodes (OLEDs) due to their ability to emit light upon electrical stimulation—a property attributed to their conjugated π-systems.

In conclusion, the compound with CAS No. 1273666-67-3, or 7-fluoro-Nbisubstituted benzopyran derivative, represents a versatile scaffold with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for advancing drug discovery efforts while also contributing to innovations in materials science.

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